Cas no 35652-59-6 (Propanenitrile,3-(octylthio)-)
Propanenitrile,3-(octylthio)- structure
Product Name:Propanenitrile,3-(octylthio)-
CAS No:35652-59-6
MF:C11H21NS
MW:199.356141805649
CID:321762
PubChem ID:247772
Update Time:2025-04-19
Propanenitrile,3-(octylthio)- Chemical and Physical Properties
Names and Identifiers
-
- Propanenitrile,3-(octylthio)-
- 3-octylsulfanylpropanenitrile
- 3-(octylsulfanyl)propanenitrile
- 3-(octylsulfanyl)propionitrile
- 3-(octylthio)propanenitrile
- 3-octylsulfanylpropionitrile
- AC1L6KZB
- AC1Q4SH9
- AR-1E7885
- CTK4H5042
- NCIOpen2_000206
- NSC63053
- Q27256971
- 35652-59-6
- 1-(2-Cyanoethylthio)octane
- DTXSID40289711
- 3AL779JDTA
- UNII-3AL779JDTA
- AKOS024331304
- 3-OCTYLSULFANYL-PROPIONITRILE
- Propanenitrile, 3-(octylthio)-
- 3-(Octylthio)propionitrile
- NSC-63053
-
- Inchi: 1S/C11H21NS/c1-2-3-4-5-6-7-10-13-11-8-9-12/h2-8,10-11H2,1H3
- InChI Key: JBJSMCQYMGAWDZ-UHFFFAOYSA-N
- SMILES: S(CCC#N)CCCCCCCC
Computed Properties
- Exact Mass: 199.13963
- Monoisotopic Mass: 199.13947085g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 9
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 49.1Ų
Experimental Properties
- PSA: 23.79
- LogP: 3.99378
Propanenitrile,3-(octylthio)- Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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